molecular formula C9H8O4 B8811891 3-hydroxy-7-methoxyisobenzofuran-1(3H)-one CAS No. 73713-38-9

3-hydroxy-7-methoxyisobenzofuran-1(3H)-one

Cat. No. B8811891
Key on ui cas rn: 73713-38-9
M. Wt: 180.16 g/mol
InChI Key: URTPDSARMPGSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05428002

Procedure details

3.0 g of 3-hydroxy-7-methoxy-phthalide ]see B. L. Chenard et al., J. Org. Chem. 49, 318 (1984)] are introduced in portions into a suspension of 8.2 g of aluminium trichloride in 50 ml of methylene chloride, the internal temperature being maintained at 27° C. The mixture is stirred at room temperature for a further 5 hours, is then poured into 200 ml of ice-cold 1N hydrochloric acid and extracted three times with 200 ml of ethyl acetate each time. The organic solution is washed with sodium chloride solution and dried over anhydrous magnesium sulfate. Evaporation of the solvent and recrystallisation from ethyl acetate and n-hexane yield pure 3,7-dihydroxyphthalide, m.p. 124°-126° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:11]2[C:6](=[C:7]([O:12]C)[CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[O:3]1.[Cl-].[Cl-].[Cl-].[Al+3]>C(Cl)Cl>[OH:1][CH:2]1[C:11]2[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[O:3]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1OC(=O)C2=C(C=CC=C12)OC
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for a further 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with 200 ml of ethyl acetate each time
WASH
Type
WASH
Details
The organic solution is washed with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and recrystallisation from ethyl acetate and n-hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1OC(=O)C2=C(C=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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